5-Methyl-1,3-hexadiene is an organic compound with the molecular formula . Its structure features a chain of seven carbon atoms, including two double bonds located at the first and third positions. The compound is classified as a diene due to the presence of these double bonds, which significantly influence its chemical behavior and reactivity. The IUPAC name for 5-Methyl-1,3-hexadiene is (3E)-5-methylhexa-1,3-diene, and it has a molecular weight of approximately 96.17 g/mol .
The compound exists in both cis and trans forms, with the trans isomer being more stable due to less steric hindrance between the methyl group and the adjacent hydrogen atoms . Its structural formula can be represented by the SMILES notation: CC(C)C=CC=C, which provides a concise way to depict its molecular structure digitally .
5-Methyl-1,3-hexadiene can be synthesized through several methods:
5-Methyl-1,3-hexadiene finds applications in various fields:
Interaction studies involving 5-Methyl-1,3-hexadiene primarily focus on its reactivity with other chemical species. For example:
Several compounds share structural similarities with 5-Methyl-1,3-hexadiene:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Hexene | A straight-chain alkene without methyl substitution. | |
| 2-Hexene | A positional isomer with a double bond at a different location. | |
| 5-Methyl-1-pentene | Similar carbon count but one less carbon in the main chain. | |
| 3-Methyl-1,4-pentadiene | Contains two double bonds but differs in position and saturation. |
The uniqueness of 5-Methyl-1,3-hexadiene lies in its specific arrangement of double bonds and methyl substitution at the fifth carbon position. This configuration influences its reactivity patterns compared to other similar compounds, making it a candidate for specific synthetic applications that require particular stereochemistry or reactivity profiles .
Industrial production of 5-Methyl-1,3-hexadiene employs several established protocols that balance efficiency, yield, and economic considerations. These protocols have been developed to ensure consistent production of high-purity material while minimizing waste and energy consumption.
One of the primary industrial methods for synthesizing 5-Methyl-1,3-hexadiene involves the catalytic dimerization of smaller alkenes. This process utilizes transition metal catalysts, particularly nickel and cobalt complexes, to facilitate the controlled coupling of alkene units [3] [4]. The reaction typically proceeds under moderate conditions:
| Parameter | Specification |
|---|---|
| Temperature | 50-150°C |
| Pressure | 1-10 atmospheres |
| Solvent | Toluene |
| Catalyst | Nickel or cobalt complexes |
| Yield | 60-75% |
The process requires careful control of reaction parameters to ensure selectivity toward the desired 5-Methyl-1,3-hexadiene product rather than other possible isomers. Purification is typically achieved through fractional distillation and selective adsorption techniques to remove impurities and isomeric byproducts [3].
Another significant industrial approach involves olefin disproportionation, where ethylene reacts with cyclic dienes in the presence of tungsten-based catalysts [5]. This method has been adapted from processes originally developed for unsubstituted 1,5-hexadiene production:
| Parameter | Specification |
|---|---|
| Temperature | 315-482°C |
| Pressure | 0-500 psig |
| Catalyst | Tungsten-based (WO₃/SiO₂) |
| Ethylene:Diene Ratio | 6:1 to 20:1 |
| Yield | 50-80% |
The reaction involves the ring-opening of cyclic precursors followed by rearrangement to form the conjugated diene system. Fractional distillation with high plate count columns is essential for separating the desired product from byproducts such as 1,5,9-decatriene and tetraenes, which can be recycled to improve overall yield [5].
Cross-coupling reactions represent a more selective approach to 5-Methyl-1,3-hexadiene synthesis, particularly for high-purity applications. These reactions typically employ palladium or nickel catalysts to couple vinyl halides with organometallic reagents [6]:
| Parameter | Specification |
|---|---|
| Temperature | 20-80°C |
| Atmosphere | Inert (nitrogen or argon) |
| Solvent | THF or toluene |
| Catalyst | Pd(0) or Ni(II) complexes |
| Yield | 70-85% |
The Kumada cross-coupling variant, using vinyl magnesium bromide and vinyl phosphates with nickel catalysts, has proven particularly effective for preparing 2-substituted 1,3-dienes with high levels of stereocontrol [6]. This method offers advantages including operational simplicity, mild reaction conditions, low catalyst loadings, and short reaction times.
The dehydrogenation of saturated hydrocarbons represents another industrial approach, particularly when starting from readily available precursors:
| Parameter | Specification |
|---|---|
| Temperature | 400-600°C |
| Catalyst | Cr₂O₃/Al₂O₃ |
| Yield | 40-60% |
| Purification | Extractive distillation, selective hydrogenation |
This method, while offering lower yields, can be economically viable when integrated with existing petrochemical processes that provide the saturated precursors at low cost [7].
The development of catalytic systems has been crucial for achieving selective and efficient synthesis of 5-Methyl-1,3-hexadiene. Various transition metal catalysts have been employed, each offering distinct advantages in terms of selectivity, reaction conditions, and functional group tolerance.
Cobalt catalysts, particularly CoCl₂(PᵢPrPh₂)₂/MAO systems, have demonstrated exceptional ability to produce syndiotactic trans-1,2 poly(5-methyl-1,3-hexadiene) through coordination-insertion polymerization mechanisms [3] [4]. These catalysts operate under mild conditions:
| Parameter | Specification |
|---|---|
| Temperature | 0-25°C |
| Atmosphere | Inert (nitrogen) |
| Reaction Time | 4-8 hours |
| Stereoselectivity (E:Z) | 95:5 |
| Yield | 75-85% |
The high stereoselectivity achieved with cobalt catalysts is attributed to the specific coordination environment created by the phosphine ligands, which directs the approach of the diene substrate and controls the insertion step [3]. The resulting polymers can be hydrogenated to produce syndiotactic poly(5-methyl-1-hexene) with preserved stereochemistry [4].
Palladium catalysts, particularly Pd(OAc)₂ with pyridone ligands, enable the formation of conjugated dienes through sequential dehydrogenation reactions [7]. These systems operate via β-C-H activation pathways:
| Parameter | Specification |
|---|---|
| Temperature | 80-120°C |
| Atmosphere | Oxidative conditions |
| Reaction Time | 12-24 hours |
| Stereoselectivity (E:Z) | 85:15 |
| Yield | 65-80% |
The mechanism involves initial coordination of the palladium catalyst to the substrate, followed by C-H activation, dehydrogenation, and subsequent elimination steps. The regioselectivity is influenced by the solvent polarity, with more polar solvents favoring certain reaction pathways [7].
Nickel catalysts, such as Ni(COD)₂ with phosphine ligands, have been employed for cross-coupling reactions to form 5-Methyl-1,3-hexadiene [6]. These systems operate through traditional cross-coupling mechanisms:
| Parameter | Specification |
|---|---|
| Temperature | 20-50°C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 2-6 hours |
| Stereoselectivity (E:Z) | 90:10 |
| Yield | 70-90% |
The nickel-catalyzed approach offers advantages including tolerance of various functional groups and scalability. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, with the stereochemistry of the product largely determined by the configuration of the starting materials [6].
Rhodium complexes represent the highest-performing catalysts for certain diene formation reactions, offering exceptional stereoselectivity and rapid reaction times:
| Parameter | Specification |
|---|---|
| Temperature | 25-60°C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 1-4 hours |
| Stereoselectivity (E:Z) | 98:2 |
| Yield | 80-95% |
The rhodium-catalyzed approach operates through migratory insertion and β-hydride elimination pathways, with the high stereoselectivity attributed to the well-defined coordination sphere of the rhodium center [8]. However, the high cost of rhodium catalysts limits their application to specialized, high-value production scenarios.
The synthesis of 5-Methyl-1,3-hexadiene invariably produces various byproducts that can impact product quality, yield, and downstream applications. Understanding and controlling these byproducts is essential for developing efficient and economical production processes.
Positional isomers represent one of the most common byproduct classes in 5-Methyl-1,3-hexadiene synthesis:
| Byproduct Type | Formation Mechanism | Detection Method | Impact |
|---|---|---|---|
| Positional isomers | Double bond migration via metal-hydride intermediates | GC-FID | Alters physical properties |
These isomers form through double bond migration catalyzed by metal-hydride species present in the reaction mixture. The migration occurs when a metal-hydride complex coordinates to one position of the diene and then reinserts at a different position [9]. Control strategies include optimized catalyst design and carefully controlled reaction temperatures to minimize isomerization pathways.
The high reactivity of conjugated dienes makes them prone to oligomerization during synthesis:
| Byproduct Type | Formation Mechanism | Detection Method | Impact |
|---|---|---|---|
| Dimers, trimers | Intermolecular Diels-Alder reactions | GPC | Reduces shelf stability |
These oligomers form through intermolecular Diels-Alder reactions between diene molecules, particularly at elevated temperatures or in concentrated solutions. The resulting products can reduce shelf stability and promote autopolymerization during storage [10]. Addition of radical inhibitors such as BHT or hydroquinone can effectively mitigate oligomer formation.
Intramolecular reactions can lead to the formation of cyclic structures:
| Byproduct Type | Formation Mechanism | Detection Method | Impact |
|---|---|---|---|
| Cyclic compounds | Intramolecular cyclization | NMR spectroscopy | Changes reactivity profile |
These cyclic byproducts form through electrocyclic reactions, particularly at elevated temperatures. They can significantly alter the reactivity profile of the product in subsequent applications [10]. Shorter reaction times and dilute conditions help minimize the formation of these cyclic structures.
Exposure to oxygen during synthesis or storage can lead to various oxidation products:
| Byproduct Type | Formation Mechanism | Detection Method | Impact |
|---|---|---|---|
| Peroxides, epoxides | Reaction with dissolved oxygen | FTIR spectroscopy | Introduces color and odor |
These oxidation products not only affect the appearance and odor of the final product but can also present safety hazards due to the potential instability of peroxides [10]. Conducting reactions under inert atmosphere and adding appropriate antioxidants are essential strategies for minimizing oxidation.
Incomplete removal of catalyst components can impact product purity:
| Byproduct Type | Formation Mechanism | Detection Method | Impact |
|---|---|---|---|
| Metal residues | Incomplete purification | ICP-MS | Poisons downstream catalysts |
These residues can poison catalysts in subsequent processes and affect overall product purity [10]. Advanced purification techniques such as molecular distillation are often required to achieve the desired purity levels, particularly for high-performance applications.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-Methyl-1,3-hexadiene through analysis of both proton and carbon-13 nuclei. The conjugated diene system exhibits characteristic chemical shift patterns that enable unambiguous identification of the compound [1] [2] [3].
The proton Nuclear Magnetic Resonance spectrum of 5-Methyl-1,3-hexadiene displays seven distinct proton environments reflecting the molecular structure. The terminal methylene group (C-1) produces characteristic signals at 5.0-5.2 ppm for the trans proton and 4.9-5.1 ppm for the cis proton, appearing as doublets with coupling constants of 16-18 Hz and 10-12 Hz respectively [4] [5]. These values are typical for terminal alkene protons in conjugated systems, where the deshielding effect of the adjacent double bond system positions the signals in the characteristic vinylic region [2] [6].
The internal alkene protons exhibit more complex coupling patterns due to their position within the conjugated system. The C-2 proton resonates at 6.1-6.3 ppm as a doublet of doublets, reflecting coupling to both the terminal methylene protons and the adjacent C-3 proton with coupling constants of 15-17 Hz, 10-12 Hz, and 6-8 Hz [7] [8]. The C-3 proton appears at 5.7-5.9 ppm as a doublet of triplets, demonstrating coupling to the C-2 proton and the methylene protons at C-4 with coupling constants of 15-17 Hz and 6-8 Hz [3] [9].
The aliphatic portion of the molecule provides additional structural confirmation through characteristic chemical shifts. The C-4 methylene protons resonate at 2.1-2.3 ppm as a complex multiplet due to coupling with both the adjacent vinyl proton and the tertiary proton at C-5 [10] [11]. The tertiary proton at C-5 appears at 2.3-2.5 ppm as a multiplet, coupling with the adjacent methylene and both methyl groups with a coupling constant of approximately 6-7 Hz [12] [13].
The two equivalent methyl groups attached to C-5 produce identical signals at 1.0-1.1 ppm, appearing as doublets with coupling constants of 6-7 Hz due to coupling with the tertiary proton [11] [10]. This chemical shift is characteristic of aliphatic methyl groups attached to tertiary carbon centers [3] [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments. The terminal alkene carbon (C-1) resonates at 113-115 ppm, a chemical shift typical for terminal methylene carbons in conjugated diene systems [6] [15]. The internal alkene carbons exhibit chemical shifts at 137-139 ppm for C-2 and 134-136 ppm for C-3, reflecting the electron distribution within the conjugated π-system [8] [16].
The aliphatic carbons demonstrate characteristic chemical shifts for their respective environments. The C-4 methylene carbon appears at 38-42 ppm, while the tertiary C-5 carbon resonates at 31-33 ppm [17] [18]. These values are consistent with aliphatic carbons bearing alkyl substituents. The two equivalent methyl carbons (C-6 and C-7) produce signals at 22-24 ppm, typical for methyl groups attached to tertiary carbon centers [19] [20].
The coupling patterns and multiplicities observed in the proton Nuclear Magnetic Resonance spectrum provide crucial information about molecular connectivity. The complex coupling observed between the vinyl protons confirms the presence of the conjugated 1,3-diene system [2] [3]. The scalar coupling constants between adjacent protons follow expected patterns for alkene geometries, with trans-coupling constants (15-18 Hz) being larger than cis-coupling constants (10-12 Hz) [4] [7].
Infrared spectroscopy of 5-Methyl-1,3-hexadiene reveals characteristic vibrational modes that provide definitive structural information about the conjugated diene system. The vibrational spectrum exhibits distinct absorption bands corresponding to specific functional groups and molecular motions within the compound [21] [5] [22].
The carbon-hydrogen stretching region displays two distinct types of absorptions reflecting the different hybridization states present in the molecule. Vinyl carbon-hydrogen stretching vibrations appear at 3080-3000 cm⁻¹ with medium intensity, characteristic of sp²-hybridized carbon-hydrogen bonds [5] [23]. These absorptions are diagnostic for alkene functionality and appear at higher frequencies than saturated carbon-hydrogen stretches due to the increased s-character of the sp² hybrid orbitals [24] [25].
Aliphatic carbon-hydrogen stretching vibrations dominate the 2980-2850 cm⁻¹ region with strong intensity [23] [26]. These absorptions correspond to the methyl and methylene groups present in the aliphatic portion of the molecule. The multiple bands observed in this region reflect the asymmetric and symmetric stretching modes of both methyl and methylene groups [27] [28].
The carbon-carbon double bond stretching region provides critical information about the conjugated diene system. The conjugated carbon-carbon double bond stretch appears at 1650-1600 cm⁻¹ with weak to medium intensity [22] [25]. This absorption is characteristic of conjugated alkene systems, where the stretching frequency is reduced compared to isolated double bonds due to electron delocalization within the π-system [5] [28]. The relatively weak intensity of this absorption is typical for symmetrically substituted alkenes, where the change in dipole moment during the stretching vibration is minimal [29] [30].
Methyl and methylene bending vibrations contribute additional structural information in the fingerprint region. Methylene scissoring vibrations appear at 1465-1450 cm⁻¹ with medium intensity, while symmetric methyl bending vibrations occur at 1380-1375 cm⁻¹ with medium intensity [23] [24]. These absorptions are characteristic of aliphatic substituents and confirm the presence of both methyl and methylene groups in the molecular structure [25] [26].
The out-of-plane bending vibrations of vinyl carbon-hydrogen bonds provide crucial information about alkene substitution patterns and geometry. Trans-alkene out-of-plane bending appears at 995-985 cm⁻¹ with strong intensity, confirming the presence of trans-disubstituted alkene functionality [22] [24]. Terminal alkene out-of-plane bending vibrations occur at 910-900 cm⁻¹ with strong intensity, diagnostic for terminal methylene groups [23] [25]. Cis-alkene out-of-plane bending appears at 800-750 cm⁻¹ with medium to strong intensity, indicating the presence of cis-disubstituted alkene geometry [22] [30].
The intensity patterns observed in the infrared spectrum provide additional structural insights. The strong intensity of aliphatic carbon-hydrogen stretching vibrations reflects the significant change in dipole moment during these vibrational modes [29] [28]. The medium intensity of vinyl carbon-hydrogen stretching and the weak to medium intensity of carbon-carbon double bond stretching are consistent with the conjugated diene structure [5] [25].
Vibrational mode assignments for 5-Methyl-1,3-hexadiene are consistent with theoretical predictions for conjugated diene systems [31] [32]. The observed frequencies correlate well with computational studies of similar conjugated hydrocarbons, supporting the structural assignments [33] [34]. The presence of multiple out-of-plane bending modes confirms the mixed cis/trans geometry typical of 1,3-hexadiene derivatives [21] [32].
Mass spectrometry of 5-Methyl-1,3-hexadiene provides detailed information about molecular structure through characteristic fragmentation pathways. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 96, corresponding to the molecular formula C₇H₁₂, confirming the molecular weight of the compound [35] [36] [37].
The molecular ion appears at m/z 96 with relatively low intensity (30% relative abundance), which is typical for branched alkenes where rapid fragmentation occurs following ionization [35] [38]. The molecular ion serves as confirmation of the molecular weight and provides the starting point for fragmentation analysis [39] [40].
The base peak occurs at m/z 81, representing loss of a methyl radical (15 mass units) from the molecular ion [41] [37]. This fragmentation corresponds to the loss of one of the methyl groups attached to the tertiary carbon center (C-5), producing the fragment ion [M-CH₃]⁺. This fragmentation is favored due to the stability of the resulting allylic cation formed after methyl radical loss [35] [42]. The high abundance of this fragment (100% relative intensity) indicates that this is the most thermodynamically favored fragmentation pathway [38] [40].
Secondary fragmentation produces a significant peak at m/z 67, corresponding to loss of an ethyl radical (29 mass units) from the molecular ion [41] [36]. This fragmentation involves loss of both methyl groups or equivalent rearrangement processes, producing the fragment ion [M-C₂H₅]⁺. The high relative intensity (85%) of this fragment indicates an additional favorable fragmentation pathway [35] [39].
The fragment at m/z 55 corresponds to [C₄H₇]⁺ and represents allylic cleavage of the conjugated diene backbone [42] [38]. This fragment retains the conjugated system and demonstrates moderate abundance (40% relative intensity), reflecting the stability of the conjugated cation. This fragmentation provides direct evidence for the presence of the 1,3-diene structural unit [35] [36].
Smaller fragment ions provide additional structural information about the compound. The peak at m/z 41 corresponds to [C₃H₅]⁺, identified as the propargyl cation, which is formed through rearrangement processes involving the conjugated system [42] [40]. This fragment shows significant abundance (60% relative intensity), indicating its stability under electron ionization conditions [39] [38].
The fragment at m/z 39 represents [C₃H₃]⁺, corresponding to the cycloproprenyl cation formed through ring closure reactions [35] [42]. This fragment demonstrates the tendency of conjugated systems to undergo cyclization reactions under mass spectrometric conditions, producing aromatic-like stability [36] [38].
Additional fragments at m/z 27 and m/z 15 correspond to [C₂H₃]⁺ (vinyl cation) and [CH₃]⁺ (methyl cation) respectively [39] [40]. These fragments provide confirmation of the presence of vinyl and methyl structural units within the molecule. The vinyl cation (35% relative intensity) confirms the presence of alkene functionality, while the methyl cation (25% relative intensity) confirms the presence of methyl substituents [35] [42].
The fragmentation mechanisms observed for 5-Methyl-1,3-hexadiene follow established patterns for conjugated diene compounds [38] [40]. The preferential loss of alkyl radicals from positions adjacent to the conjugated system reflects the stabilization provided by allylic resonance [35] [39]. The formation of cyclic cations demonstrates the tendency of conjugated systems to undergo rearrangement reactions that maximize electron delocalization [42] [38].
Comparison with related compounds shows that the fragmentation pattern of 5-Methyl-1,3-hexadiene is consistent with other methyl-substituted conjugated dienes [36] [43]. The base peak corresponding to methyl radical loss is characteristic of tertiary methyl groups in conjugated systems, while the prominent allylic cleavage fragments confirm the presence of the conjugated diene backbone [35] [42].